4-(3-Hydroxyphenyl)azetidin-2-one
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Overview
Description
4-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant biological activities and are often used in medicinal chemistry. The presence of the hydroxyphenyl group at the 4-position of the azetidinone ring enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chloro-1-{4-[3-(substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate in ethanol. The mixture is refluxed gently for several hours, followed by concentration and cooling to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the azetidinone ring can produce amines .
Scientific Research Applications
4-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the absorption of cholesterol in the intestines by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, leading to reduced cholesterol levels in the liver and bloodstream .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone structure.
Penicillin: Contains a beta-lactam ring similar to azetidinones and is widely used as an antibiotic.
Uniqueness
4-(3-Hydroxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for various applications compared to other azetidinones .
Biological Activity
4-(3-Hydroxyphenyl)azetidin-2-one, a compound belonging to the azetidinone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral effects, supported by relevant case studies and research findings.
- Molecular Formula : C9H9NO2
- Molecular Weight : 165.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating significant potential in multiple areas:
Anticancer Activity
Research indicates that derivatives of azetidinone, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. A study highlighted the compound's efficacy against the MCF-7 breast cancer cell line, showing a percentage inhibition ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) .
Table 1: Cytotoxicity of this compound against MCF-7 Cell Line
Concentration (μM) | % Inhibition |
---|---|
0.1 | 89.84 |
0.5 | 90.56 |
1 | 93.14 |
2 | 94.76 |
The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups (EWGs), such as chlorine and nitro groups at specific positions, enhance the anticancer potential of the synthesized derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound have also been examined. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with EWGs at the para position exhibited enhanced activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
AZ-5 | K. pneumoniae | 12 |
AZ-10 | S. aureus | 8 |
AZ-19 | E. coli | 10 |
Antiviral Activity
In addition to its anticancer and antimicrobial properties, recent studies have explored the antiviral potential of azetidinone derivatives. For instance, certain compounds demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses . Specifically, one derivative showed an EC50 value of 45 µM against human coronavirus (229E), indicating potential for further development in antiviral therapies.
Case Studies
A notable case study involved the synthesis and evaluation of various azetidinone derivatives, including those based on this compound. The study reported that several compounds exhibited significant antiproliferative effects against a range of cancer cell lines, including breast and prostate cancers .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6(4-7)8-5-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |
InChI Key |
HTVKZVAVOZIIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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